3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol
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Overview
Description
3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . This compound features a bromophenyl group attached to a tetrahydropyran ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol typically involves the reaction of 4-bromophenol with tetrahydropyran under basic conditions. The reaction proceeds through the formation of an ether linkage between the bromophenyl group and the tetrahydropyran ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 3-(4-bromophenyl)tetrahydro-2H-pyran-2-one.
Reduction: Formation of 3-(phenyl)tetrahydro-2H-pyran-2-ol.
Substitution: Formation of 3-(4-substituted phenyl)tetrahydro-2H-pyran-2-ol.
Scientific Research Applications
3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
Comparison with Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar structure but with an ether linkage instead of a hydroxyl group.
Tetrahydro-2H-pyran-2-ol: Lacks the bromophenyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(4-Bromophenyl)tetrahydro-2H-pyran-2-ol is unique due to the presence of both a bromophenyl group and a hydroxyl group, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
3-(4-bromophenyl)oxan-2-ol |
InChI |
InChI=1S/C11H13BrO2/c12-9-5-3-8(4-6-9)10-2-1-7-14-11(10)13/h3-6,10-11,13H,1-2,7H2 |
InChI Key |
PTVJVBZULPKVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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